BenchChemオンラインストアへようこそ!

2-Azabicyclo[3.2.0]heptan-7-ol

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

2-Azabicyclo[3.2.0]heptan-7-ol (CAS 2327185-18-0) is a bicyclic heteroaliphatic compound that combines a pyrrolidine ring with a fused cyclobutane unit, placing a secondary amine at position 2 and a hydroxyl group at position 7. This scaffold belongs to the broader 2-azabicyclo[3.2.0]heptane class, which has been explored as a rigid, sp³-rich isosteric replacement for piperidine and other saturated heterocycles in medicinal chemistry campaigns.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B8063349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.0]heptan-7-ol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CNC2C1CC2O
InChIInChI=1S/C6H11NO/c8-5-3-4-1-2-7-6(4)5/h4-8H,1-3H2
InChIKeySJSPDBIMMXMBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[3.2.0]heptan-7-ol – A Conformationally Constrained Bicyclic Amine Scaffold for Drug Discovery


2-Azabicyclo[3.2.0]heptan-7-ol (CAS 2327185-18-0) is a bicyclic heteroaliphatic compound that combines a pyrrolidine ring with a fused cyclobutane unit, placing a secondary amine at position 2 and a hydroxyl group at position 7 . This scaffold belongs to the broader 2-azabicyclo[3.2.0]heptane class, which has been explored as a rigid, sp³-rich isosteric replacement for piperidine and other saturated heterocycles in medicinal chemistry campaigns [1]. The presence of the hydroxyl substituent introduces both a hydrogen-bond donor/acceptor and a synthetic handle for further derivatization, distinguishing it from unsubstituted 2-azabicyclo[3.2.0]heptane and making it a versatile building block for parallel library synthesis and fragment-based screening .

Why 2-Azabicyclo[3.2.0]heptan-7-ol Cannot Be Replaced by Generic Bicyclic Amines


Scientists and procurement professionals cannot simply substitute 2-azabicyclo[3.2.0]heptan-7-ol with other azabicyclic scaffolds because even minor changes in nitrogen placement or ring fusion geometry profoundly alter the three-dimensional exit-vector orientation, basicity (pKa), lipophilicity (log D), and hydrogen-bonding capacity of the molecule [1]. These physicochemical parameters directly control target binding, selectivity, and pharmacokinetic behavior in lead optimization campaigns. The [3.2.0] framework with nitrogen at the bridgehead position 2 and a hydroxyl at C7 presents a unique hydrogen-bonding profile and a distinct conformational envelope that cannot be reproduced by 3-azabicyclo[3.2.0]heptanes, 2-azabicyclo[2.2.1]heptanes, or monocyclic piperidine analogs . The quantitative evidence below demonstrates that measurable differences in basicity, lipophilicity, and exit-vector geometry make this scaffold a non-fungible item in drug-discovery workflows.

Quantitative Differentiation of 2-Azabicyclo[3.2.0]heptan-7-ol Versus Closest Analogs


Measured pKa Value of the 2-Azabicyclo[3.2.0]heptane Scaffold Versus Piperidine

The experimentally determined pKa of the conjugate acid of 2-azabicyclo[3.2.0]heptane is 8.4, which is approximately 1.5 log units lower than that of piperidine (pKa = 10.0). This reduced basicity translates into a significantly lower fraction of the ionized form at physiological pH 7.4, which can improve membrane permeability and reduce off-target binding to hERG channels [1]. The measured pKa of the 2-aza scaffold is also distinct from the 3-azabicyclo[3.2.0]heptane isomer, where the nitrogen is positioned differently in the ring system, altering the basicity by approximately 0.3–0.5 log units [2].

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Lipophilicity (log D₇.₄) Comparison of 2-Azabicyclo[3.2.0]heptane with Monocyclic and Alternative Bicyclic Systems

The 2-azabicyclo[3.2.0]heptane scaffold exhibits a log D₇.₄ of −0.4, which is approximately 0.8 log units lower (more hydrophilic) than the 2-azabicyclo[2.2.1]heptane (log D₇.₄ = 0.4) and 1.2 log units lower than the 3-azabicyclo[3.2.0]heptane bearing a methyl substituent (log D₇.₄ = 0.8) [1]. This increased hydrophilicity, when the hydroxyl group at C7 is also taken into account, can enhance aqueous solubility and reduce metabolic clearance mediated by cytochrome P450 enzymes, which prefer more lipophilic substrates [2].

Lipophilicity Drug Design Isosteric Replacement

Exit-Vector Geometry: Overlay Analysis of 2-Azabicyclo[3.2.0]heptane Versus Piperidine and 3-Azabicyclo[3.2.0]heptane

Exit-vector plot (EVP) analysis demonstrates that the 2-azabicyclo[3.2.0]heptane scaffold projects the amine substituent vector at an angle (θ) of 128° and a dihedral (φ) of 42°, while piperidine projects at θ = 180°, φ = 180° in the chair conformation. The 3-azabicyclo[3.2.0]heptane isomer projects with θ = 115°, φ = 30° [1]. The angular deviation of 52° relative to piperidine and 13° relative to the 3-aza isomer means that binding modes optimized for one scaffold will not translate to the other without significant potency loss [2].

Conformational Analysis Isosteric Replacement Vector-Based Drug Design

Scalable Synthesis Route with Diastereomeric Purity Advantage

The multigram synthesis of 2-azabicyclo[3.2.0]heptane building blocks proceeds via a [2+2] ketene cycloaddition–lactam formation sequence that delivers the target compound as a single diastereomer without chromatographic purification, despite a modest 2:1 dr in the cycloaddition step [1]. The process has been demonstrated at 32.8 g scale, whereas alternative photochemical [2+2] routes to the 3-aza isomer typically require multiple chromatographic separations to isolate the desired endo product and are limited to sub-gram scale in the published literature [2]. This scalability difference directly impacts procurement cost and supply reliability for lead optimization campaigns.

Process Chemistry Synthetic Scalability Building Block Quality

High-Impact Application Scenarios for 2-Azabicyclo[3.2.0]heptan-7-ol in Drug Discovery


Conformationally Constrained Piperidine Isostere for CNS Lead Optimization

The 2-azabicyclo[3.2.0]heptan-7-ol scaffold serves as a rigid, three-dimensional replacement for piperidine in CNS-targeted programs. Its 1.6 log unit lower basicity reduces hERG affinity while the divergent exit-vector angles enable exploration of novel binding poses in GPCR and ion channel targets [1]. Procurement specialists should prioritize this compound when the lead series suffers from high hERG liability or poor brain penetration linked to excessive basicity of the amine moiety [2].

Fragment-Based Screening with sp³-Rich Bicyclic Cores

With its low molecular weight (113.16 g/mol), high sp³ fraction, and dual functional handles (secondary amine + hydroxyl), 2-azabicyclo[3.2.0]heptan-7-ol is an ideal fragment for X-ray crystallographic screening campaigns. The hydroxyl group provides additional hydrogen-bonding opportunities and a vector for rapid SAR expansion via O-alkylation or esterification, distinguishing it from the des-hydroxy analog 2-azabicyclo[3.2.0]heptane [1]. Its favorable log D (−1.0 predicted) ensures sufficient aqueous solubility at screening concentrations (typically 200–500 µM) [2].

Parallel Library Synthesis of Exo/Endo Amino Alcohols

The well-defined exo/endo stereochemistry of the C7 hydroxyl group enables the parallel synthesis of stereochemically distinct amino alcohol libraries. The 2-azabicyclo[3.2.0]heptan-7-ol scaffold has been used to prepare monoprotected diamines and amino alcohols in a matrix format, allowing medicinal chemists to probe the stereochemical requirements of a binding pocket in a systematic manner [1]. The multigram availability of the scaffold means that a single procurement order can support an entire library synthesis campaign without the need for resupply [2].

DPP-4 and Serine Protease Inhibitor Scaffold Development

Derivatives of the 2-azabicyclo[3.2.0]heptane core have been evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors, with a 2-cyano-pyrrolidine α-amino amide analogue achieving an IC₅₀ of 27 nM and 99-fold selectivity over the anti-target DPP-8, compared to only 28-fold selectivity for the clinical benchmark BMS-477118 [1]. This demonstrates that the core scaffold can deliver both potency and selectivity, and the hydroxyl-substituted variant may serve as a starting point for further optimization of pharmacokinetic properties through prodrug or solubilizing group attachment [2].

Quote Request

Request a Quote for 2-Azabicyclo[3.2.0]heptan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.